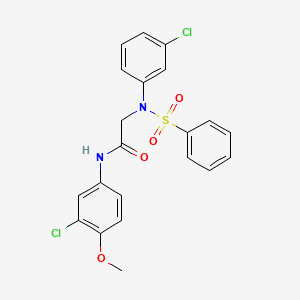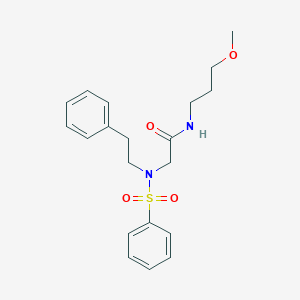![molecular formula C16H17FN2O3S B5061188 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide, commonly known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for further research.
Wirkmechanismus
DASA-58 exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and activation of various proteins that are essential for cancer cell growth and survival. By inhibiting HSP90, DASA-58 disrupts these essential signaling pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, DASA-58 has also been found to possess anti-inflammatory and anti-diabetic properties. In vitro studies have shown that DASA-58 can inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, DASA-58 has been found to improve insulin sensitivity and glucose uptake in diabetic mice, suggesting that it may be a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DASA-58 in lab experiments is its high purity and reliability. The synthesis method produces DASA-58 in high yields and purity, making it a consistent and reliable source for further research. Additionally, DASA-58 has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research.
One limitation of using DASA-58 in lab experiments is its potential toxicity. In vitro studies have shown that DASA-58 can induce cell death in normal cells as well as cancer cells, suggesting that it may have toxic effects in vivo. Additionally, the mechanism of action of DASA-58 is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on DASA-58. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of DASA-58, which may lead to the development of more effective and targeted cancer treatments. Finally, DASA-58 has shown promising anti-inflammatory and anti-diabetic properties, and further research is needed to explore its potential use in these areas.
Synthesemethoden
The synthesis of DASA-58 involves the reaction of 2-fluoroacetophenone and 4-(dimethylamino)sulfonylphenylboronic acid with a palladium catalyst. This method produces DASA-58 in high yields and purity, making it a reliable source for further research.
Wissenschaftliche Forschungsanwendungen
DASA-58 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that DASA-58 can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DASA-58 has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-19(2)23(21,22)14-9-7-13(8-10-14)18-16(20)11-12-5-3-4-6-15(12)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQYIYAYVFQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)

![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
![N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5061168.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5061170.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5061180.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)

